Superior Overall Survival and Response Rate vs. Topotecan in Relapsed SCLC
In a post hoc analysis comparing SCLC patients with a chemotherapy-free interval ≥30 days and no CNS metastases, lurbinectedin demonstrated a statistically significant higher overall response rate (ORR) of 41.0% compared to a topotecan subgroup ORR of 25.5% [1]. Furthermore, median overall survival (OS) was extended to 10.2 months for lurbinectedin versus 7.6 months for topotecan [2]. This data is derived from an indirect comparison using the phase 3 ATLANTIS trial as an external control for topotecan [1].
| Evidence Dimension | Overall Response Rate (ORR) by investigator assessment |
|---|---|
| Target Compound Data | 41.0% |
| Comparator Or Baseline | Topotecan (subgroup from ATLANTIS trial): 25.5% |
| Quantified Difference | 15.5 percentage points higher |
| Conditions | Post hoc analysis; SCLC patients with CTFI ≥30 days and no CNS metastases. |
Why This Matters
This quantitative advantage in both response and survival metrics supports the selection of lurbinectedin over topotecan for this specific relapsed SCLC patient subgroup, offering a potentially more effective therapeutic option.
- [1] Lurbinectedin in patients with small cell lung cancer with chemotherapy-free interval ≥30 days and without central nervous metastases. Lung Cancer. 2024; 187:107418. View Source
- [2] Lurbinectedin Superior to Topotecan for Treating SCLC. US Pharmacist. April 18, 2024. View Source
